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Compound of Interest

Compound Name: (E)-1-Phenyl-1-butene

Cat. No.: B8732561

A comprehensive analysis of the spectroscopic data for (E)-1-Phenyl-1-butene is presented in
this technical guide, designed for researchers, scientists, and professionals in the field of drug
development. This document provides an in-depth look at the Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental
protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The structural elucidation of (E)-1-Phenyl-1-butene, an aromatic hydrocarbon with the
chemical formula CioH12, relies on a combination of spectroscopic techniques. The following
tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR, and Mass
Spectrometry.

'H NMR Spectral Data

The proton NMR spectrum provides information about the chemical environment and
connectivity of the hydrogen atoms in the molecule.
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Proton Assignment Chemical Shift (9, Multiplicity Coupling Constant
ppm) (J, Hz)

Vinylic H ~6.4 Doublet ~15.7 (trans)

Vinylic H ~6.2 Doublet of Triplets ~15.7 (trans), ~6.5

Aromatic H ~7.3 Multiplet

Aromatic H ~7.2 Multiplet

Methylene H (-CH2) ~2.2 Quintet ~7.4

Methyl H (-CHs) ~1.1 Triplet ~7.4

13C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of distinct carbon environments within the

molecule.

Carbon Assignment

Chemical Shift (6, ppm)

Quaternary Aromatic C ~138
Vinylic C ~131
Vinylic C ~129
Aromatic C ~128
Aromatic C ~127
Aromatic C ~126
Methylene C (-CH2) ~26

Methyl C (-CHs) ~14

Infrared (IR) Spectroscopy Data

IR spectroscopy is utilized to identify the functional groups present in a molecule through their

characteristic vibrational frequencies.
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Wavenumber (cm~—?) Vibration Type Functional Group
~3080 - 3030 C-H Stretch Aromatic & Vinylic

~2960 - 2850 C-H Stretch Aliphatic

~1600, 1495, 1450 C=C Stretch Aromatic Ring

~965 C-H Out-of-Plane Bend (trans)  Vinylic

~740 and ~690 C-H Out-of-Plane Bend Monosubstituted Benzene

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

m/z Value Interpretation

132 Molecular lon [M]*

117 Base Peak [M-CHs]*
115 [M-CH3-Hz]*

91 [C7H7]* (Tropylium ion)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of purified (E)-1-Phenyl-1-butene is dissolved
in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCIs). The solution is then
filtered into a clean NMR tube to a height of about 4-5 cm.[1]

o Data Acquisition: The NMR spectra are acquired on a spectrometer, such as a Bruker AM-
270.[2] For *H NMR, standard acquisition parameters are used. For 13C NMR, a proton-
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decoupled spectrum is obtained to simplify the signals to singlets for each unique carbon
atom.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the
spectrum is phase and baseline corrected. Chemical shifts are referenced to
tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like (E)-1-Phenyl-1-butene, a thin film can be
prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small drop of the
sample directly on the ATR crystal.[3]

Data Acquisition: A background spectrum of the empty instrument (or clean salt plates/ATR
crystal) is recorded. The sample is then placed in the IR beam path, and the sample
spectrum is acquired. A typical spectral range is 4000-400 cm~1.[3]

Data Processing: The instrument's software automatically subtracts the background
spectrum from the sample spectrum to generate the final transmittance or absorbance
spectrum.[3]

Mass Spectrometry (MS)

Sample Introduction and lonization: The sample is introduced into the mass spectrometer,
often via Gas Chromatography (GC) for separation from any impurities. In the ion source, the
sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a
technique known as Electron lonization (EI). This process forms a molecular ion and various
fragment ions.

Mass Analysis: The positively charged ions are accelerated and separated based on their
mass-to-charge (m/z) ratio by a mass analyzer, such as a quadrupole.

Detection: A detector records the abundance of each ion at a specific m/z value, generating
the mass spectrum.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates the logical progression of experiments and data interpretation
in the structural elucidation of an organic compound like (E)-1-Phenyl-1-butene.
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Caption: Logical workflow for the structural elucidation of (E)-1-Phenyl-1-butene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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